HYNIC-iPSMA

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

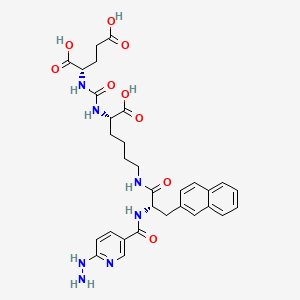

Molecular Formula |

C31H37N7O9 |

|---|---|

Molecular Weight |

651.7 g/mol |

IUPAC Name |

(2S)-2-[[(1S)-1-carboxy-5-[[(2S)-2-[(6-hydrazinylpyridine-3-carbonyl)amino]-3-naphthalen-2-ylpropanoyl]amino]pentyl]carbamoylamino]pentanedioic acid |

InChI |

InChI=1S/C31H37N7O9/c32-38-25-12-10-21(17-34-25)27(41)35-24(16-18-8-9-19-5-1-2-6-20(19)15-18)28(42)33-14-4-3-7-22(29(43)44)36-31(47)37-23(30(45)46)11-13-26(39)40/h1-2,5-6,8-10,12,15,17,22-24H,3-4,7,11,13-14,16,32H2,(H,33,42)(H,34,38)(H,35,41)(H,39,40)(H,43,44)(H,45,46)(H2,36,37,47)/t22-,23-,24-/m0/s1 |

InChI Key |

BBICGXJWGWIZOY-HJOGWXRNSA-N |

Isomeric SMILES |

C1=CC=C2C=C(C=CC2=C1)C[C@@H](C(=O)NCCCC[C@@H](C(=O)O)NC(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)C3=CN=C(C=C3)NN |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)CC(C(=O)NCCCCC(C(=O)O)NC(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C3=CN=C(C=C3)NN |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to HYNIC-iPSMA: Synthesis, Mechanism of Action, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of HYNIC-iPSMA, a radiolabeled small molecule inhibitor of Prostate-Specific Membrane Antigen (PSMA), which has emerged as a significant agent for the imaging and therapy of prostate cancer. This document details the chemical composition of this compound, its mechanism of action at the molecular level, and provides detailed protocols for its synthesis, radiolabeling, and preclinical evaluation. Quantitative data from various studies are summarized, and key signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of this important class of molecules.

Introduction to this compound

This compound is a targeted radiopharmaceutical that consists of two primary components: an inhibitor of Prostate-Specific Membrane Antigen (iPSMA) and a chelating agent, 6-hydrazinonicotinamide (HYNIC).[1][2] The iPSMA portion is a small molecule, typically a urea-based glutamate derivative, that binds with high affinity and specificity to the extracellular enzymatic domain of PSMA.[1][2] PSMA is a transmembrane glycoprotein that is significantly overexpressed on the surface of prostate cancer cells, making it an excellent target for diagnostic imaging and targeted radionuclide therapy.[3]

The HYNIC component serves as a versatile bifunctional chelator. It is covalently linked to the iPSMA molecule and is used to stably complex a radionuclide, most commonly Technetium-99m (99mTc), for Single Photon Emission Computed Tomography (SPECT) imaging. The combination of a high-affinity PSMA inhibitor with the favorable decay properties of 99mTc has led to the widespread investigation and clinical use of 99mTc-HYNIC-iPSMA for the detection of primary, recurrent, and metastatic prostate cancer.

Mechanism of Action

The mechanism of action of this compound can be understood on two levels: its function as a targeted delivery vehicle for a radionuclide and its interaction with the PSMA-mediated signaling pathway.

Targeted Radionuclide Delivery

Once administered, this compound circulates in the bloodstream and binds to PSMA expressed on prostate cancer cells. The high affinity of the iPSMA ligand for its target leads to the accumulation of the radiopharmaceutical at the tumor site. The attached radionuclide, such as 99mTc, emits gamma rays that can be detected by a SPECT camera, allowing for the visualization of PSMA-positive lesions throughout the body. For therapeutic applications, a therapeutic radioisotope can be chelated, which then delivers a cytotoxic radiation dose directly to the cancer cells, minimizing damage to surrounding healthy tissue.

Modulation of PSMA-Mediated Signaling

Beyond its role as a targeting scaffold, the binding of ligands to PSMA can influence intracellular signaling pathways that are crucial for prostate cancer progression. Research has shown that PSMA expression is associated with a shift in cellular signaling from the mitogen-activated protein kinase (MAPK) pathway to the pro-survival phosphatidylinositol 3-kinase (PI3K)-AKT pathway.

PSMA has been shown to interact with the scaffolding protein RACK1 (Receptor for Activated C Kinase 1). This interaction disrupts the formation of a complex between β1-integrin and the Insulin-like Growth Factor 1 Receptor (IGF-1R), which normally activates the MAPK/ERK pathway. By sequestering RACK1, PSMA promotes the activation of the PI3K/AKT signaling cascade, which is known to drive cell survival, proliferation, and resistance to therapy. While this compound is primarily designed as an imaging or therapeutic delivery agent, its high-affinity binding to PSMA inherently interferes with these signaling processes.

Quantitative Data

The following tables summarize key quantitative data for this compound and related compounds from various preclinical and clinical studies.

Table 1: In Vitro Binding Affinity of PSMA Inhibitors

| Compound | Cell Line | Radioligand | Ki (nM) | Reference |

| This compound | LNCaP | [18F]DCFPyL | 3.11 ± 0.76 | |

| PSMA-T1 | LNCaP | [131I]I-MIP1095 | 11.4 ± 7.1 | |

| PSMA-T2 | LNCaP | [131I]I-MIP1095 | 11.4 ± 7.1 | |

| PSMA-T3 | LNCaP | [131I]I-MIP1095 | 5.4 ± 2.1 | |

| PSMA-T4 | LNCaP | [131I]I-MIP1095 | 5.4 ± 2.1 |

Table 2: Biodistribution of 99mTc-HYNIC-iPSMA in LNCaP Tumor-Bearing Mice (%ID/g)

| Organ | 1 h p.i. | 4 h p.i. | Reference |

| Blood | 1.23 ± 0.21 | 0.34 ± 0.08 | |

| Tumor | 9.84 ± 2.63 | 8.76 ± 1.95 | |

| Kidneys | 21.45 ± 4.32 | 18.92 ± 3.76 | |

| Liver | 0.87 ± 0.15 | 0.65 ± 0.11 | |

| Spleen | 0.43 ± 0.09 | 0.31 ± 0.07 | |

| Muscle | 0.21 ± 0.05 | 0.11 ± 0.03 |

p.i. = post-injection

Table 3: Clinical Detection Rates of 99mTc-HYNIC-iPSMA SPECT/CT

| PSA Level (ng/mL) | Detection Rate (%) | Reference |

| 0 - 2 | 16.6 | |

| > 2 - 10 | 83.3 | |

| > 10 | 89.2 | |

| Overall | 77.5 | **** |

Experimental Protocols

Solid-Phase Synthesis of this compound

This protocol describes a general method for the solid-phase synthesis of a HYNIC-conjugated urea-based PSMA inhibitor.

Materials:

-

Fmoc-protected amino acids

-

Rink amide resin

-

Coupling reagents (e.g., HBTU, HATU)

-

Base (e.g., DIPEA)

-

Deprotection solution (e.g., 20% piperidine in DMF)

-

Boc-protected HYNIC

-

Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O)

-

Solvents (DMF, DCM, Ether)

-

HPLC for purification

Procedure:

-

Resin Swelling: Swell the Rink amide resin in DMF for 30 minutes.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

-

Amino Acid Coupling: Dissolve the first Fmoc-protected amino acid, coupling reagent, and base in DMF. Add the solution to the resin and shake for 2 hours. Wash the resin.

-

Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each subsequent amino acid in the sequence.

-

HYNIC Conjugation: After the final amino acid coupling and Fmoc deprotection, couple Boc-protected HYNIC to the N-terminus of the peptide using the same coupling procedure.

-

Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

-

Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide by reverse-phase HPLC.

-

Lyophilization: Lyophilize the purified peptide to obtain a white powder.

Radiolabeling of this compound with 99mTc

This protocol describes a common kit-based method for the radiolabeling of this compound.

Materials:

-

Lyophilized kit containing this compound, a reducing agent (e.g., SnCl2), and co-ligands (e.g., EDDA, Tricine)

-

Sterile, pyrogen-free 99mTc-pertechnetate eluate

-

Heating block or water bath

-

ITLC or HPLC for quality control

Procedure:

-

Kit Reconstitution: Add a sterile phosphate buffer solution to the lyophilized kit vial to dissolve the contents.

-

Addition of Radionuclide: Add the desired activity of 99mTc-pertechnetate to the vial.

-

Incubation: Incubate the vial at 95-100°C for 10-15 minutes.

-

Cooling: Allow the vial to cool to room temperature.

-

Quality Control: Determine the radiochemical purity using instant thin-layer chromatography (ITLC) or high-performance liquid chromatography (HPLC). A radiochemical purity of >95% is typically required for clinical use.

In Vitro Competitive Binding Assay

This protocol outlines a method to determine the binding affinity (Ki) of a non-radiolabeled PSMA inhibitor.

Materials:

-

PSMA-expressing cells (e.g., LNCaP)

-

A radiolabeled PSMA ligand with known high affinity (e.g., [125I]MIP-1072)

-

The non-radiolabeled this compound compound to be tested

-

Binding buffer (e.g., Tris-HCl with MgCl2 and BSA)

-

Cell harvester and filter mats

-

Gamma counter

Procedure:

-

Cell Preparation: Plate LNCaP cells in a multi-well plate and grow to near confluency.

-

Assay Setup: In each well, add a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled this compound.

-

Incubation: Incubate the plate at 4°C for 1 hour to allow binding to reach equilibrium.

-

Washing: Rapidly wash the cells with ice-cold binding buffer to remove unbound radioligand.

-

Cell Lysis and Counting: Lyse the cells and measure the radioactivity in each well using a gamma counter.

-

Data Analysis: Plot the percentage of specific binding against the concentration of the unlabeled competitor. Calculate the IC50 value (the concentration of unlabeled ligand that inhibits 50% of the specific binding of the radioligand). Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Western Blot Analysis of PSMA Signaling

This protocol describes a method to analyze the phosphorylation status of key proteins in the PSMA signaling pathway.

Materials:

-

Prostate cancer cells (e.g., PC3-PSMA and PC3-vector control)

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

SDS-PAGE gels and electrophoresis apparatus

-

Transfer apparatus and PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-pAKT, anti-AKT, anti-pERK, anti-ERK, anti-PSMA, anti-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate and imaging system

Procedure:

-

Cell Lysis: Lyse the cells in lysis buffer and determine the protein concentration of the lysates.

-

SDS-PAGE: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane and add the chemiluminescent substrate. Image the resulting signal using a chemiluminescence imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., actin).

Co-Immunoprecipitation of PSMA and RACK1

This protocol details a method to investigate the interaction between PSMA and RACK1.

Materials:

-

PSMA-expressing prostate cancer cells (e.g., LNCaP or 22Rv1)

-

Co-IP lysis buffer

-

Anti-PSMA antibody and control IgG

-

Protein A/G magnetic beads

-

Wash buffer

-

Elution buffer

-

SDS-PAGE and Western blot reagents

Procedure:

-

Cell Lysis: Lyse the cells in a non-denaturing Co-IP lysis buffer.

-

Immunoprecipitation: Incubate the cell lysate with an anti-PSMA antibody or a control IgG overnight at 4°C.

-

Bead Binding: Add protein A/G magnetic beads to the lysate-antibody mixture and incubate for 1-2 hours to capture the antibody-protein complexes.

-

Washing: Wash the beads several times with wash buffer to remove non-specific binding proteins.

-

Elution: Elute the bound proteins from the beads using an elution buffer.

-

Western Blot Analysis: Analyze the eluted proteins by Western blotting using an anti-RACK1 antibody to detect the co-immunoprecipitated protein.

Visualizations

Signaling Pathways

Caption: PSMA-mediated signaling pathway shift.

Experimental Workflows

Caption: Experimental workflow for this compound.

Conclusion

This compound represents a cornerstone in the molecular imaging of prostate cancer, with its utility extending into the realm of targeted radionuclide therapy. Its high affinity for PSMA, coupled with the versatility of the HYNIC chelator, allows for sensitive and specific detection of prostate cancer lesions. Furthermore, the understanding of PSMA's role in modulating key cancer signaling pathways provides a deeper rationale for its targeting. The experimental protocols and data presented in this guide offer a valuable resource for researchers and drug development professionals working to further advance the field of PSMA-targeted diagnostics and therapeutics.

References

HYNIC-iPSMA: A Technical Guide to Structure and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

HYNIC-iPSMA has emerged as a significant ligand in the landscape of molecular imaging and targeted radionuclide therapy of prostate cancer. Comprising two key components, 6-hydrazinonicotinamide (HYNIC) and a potent inhibitor of Prostate-Specific Membrane Antigen (iPSMA), this molecule serves as a versatile platform for the development of radiopharmaceuticals. The HYNIC moiety acts as an efficient chelator for various radionuclides, most notably Technetium-99m (⁹⁹ᵐTc), while the iPSMA component, typically a glutamate-urea-lysine analogue, ensures high-affinity binding to PSMA expressed on prostate cancer cells. This guide provides an in-depth overview of the chemical structure and properties of this compound, alongside detailed experimental protocols for its study.

Chemical Structure and Properties

This compound is a conjugate molecule designed for targeted delivery of radionuclides. The core structure consists of a PSMA-targeting pharmacophore linked to the HYNIC chelator. The PSMA-binding motif is a urea-based inhibitor that mimics the natural substrate of PSMA, leading to high-affinity binding. The HYNIC component facilitates the stable coordination of metallic radionuclides, such as ⁹⁹ᵐTc, which is widely used for Single Photon Emission Computed Tomography (SPECT) imaging.

A key variant, often referred to in literature, is [⁹⁹ᵐTc]Tc-EDDA/HYNIC-iPSMA, where ethylenediamine-N,N'-diacetic acid (EDDA) and Tricine are used as co-ligands to complete the coordination sphere of the technetium metal center. This approach enhances the stability of the radiolabeled complex. The addition of the HYNIC group has been shown to improve the molecule's lipophilicity, which can enhance its interaction with the hydrophobic binding sites of PSMA.

Below is a diagram illustrating the conceptual structure of this compound.

Caption: Conceptual diagram of the this compound conjugate structure.

Quantitative Chemical Properties

The following tables summarize key quantitative data for this compound and its radiolabeled analogues as reported in various studies.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₄H₃₇N₇O₉ | [1] |

| Molecular Weight | 567.59 g/mol | [1] |

| LogD₇.₄ ([⁹⁹ᵐTc]Tc-EDDA/HYNIC-iPSMA) | -3.31 ± 0.02 | [2] |

Table 2: In Vitro Binding Affinity of this compound Analogues

| Compound | Cell Line | IC₅₀ (nM) | Kᵢ (nM) | Reference |

| This compound | LNCaP | 2.9 ± 0.7 | - | [3] |

| This compound | LNCaP | - | 3.11 | [4] |

Table 3: In Vivo Tumor Uptake of [⁹⁹ᵐTc]Tc-EDDA/HYNIC-iPSMA in LNCaP Xenografts

| Time Post-Injection | Tumor Uptake (%ID/g) | Reference |

| 1 hour | 10.3 ± 2.76 | |

| 3 hours | 9.84 ± 2.63 |

Experimental Protocols

This section provides detailed methodologies for the synthesis, radiolabeling, and evaluation of this compound.

Synthesis of this compound Precursor

The synthesis of the this compound precursor involves the conjugation of a protected HYNIC derivative to the PSMA-targeting moiety, which is typically synthesized using solid-phase or solution-phase peptide chemistry. A common approach involves the coupling of an N-hydroxysuccinimide (NHS) ester of HYNIC to the free amine of the linker on the PSMA inhibitor.

Radiolabeling with Technetium-99m

The radiolabeling of this compound with ⁹⁹ᵐTc is typically performed using a kit-based formulation. The following is a general protocol:

-

To a sterile vial containing the lyophilized this compound precursor, add a solution of a co-ligand, such as EDDA (e.g., 0.5 mL of 20 mg/mL in 0.1 M NaOH).

-

Add a second co-ligand and buffering agent, such as Tricine (e.g., 0.5 mL of 40 mg/mL in 0.2 M PBS, pH 6.0).

-

Introduce a reducing agent, typically stannous chloride (SnCl₂), to reduce the pertechnetate (e.g., 25 µL of 1 mg/mL in 0.1 M HCl).

-

Add the desired activity of Na[⁹⁹ᵐTc]O₄ (e.g., 1110–2220 MBq).

-

Heat the reaction mixture at 95-100°C for 10-15 minutes.

-

Allow the vial to cool to room temperature before use.

-

Determine the radiochemical purity using radio-TLC or radio-HPLC. A radiochemical purity of >95% is generally considered acceptable.

In Vitro Cell Binding Assay

Competitive binding assays are performed to determine the binding affinity (IC₅₀) of this compound for PSMA-expressing cells.

-

Culture PSMA-positive cells (e.g., LNCaP) in appropriate cell culture plates.

-

Prepare a series of dilutions of the non-radiolabeled this compound compound.

-

Incubate the cells with a constant concentration of a known PSMA-targeting radioligand (e.g., [¹²⁵I]-labeled PSMA inhibitor) and the varying concentrations of this compound.

-

After incubation, wash the cells to remove unbound radioligand.

-

Lyse the cells and measure the radioactivity in a gamma counter.

-

The IC₅₀ value is calculated by non-linear regression analysis of the competition curve.

In Vivo Biodistribution Study

Biodistribution studies in tumor-bearing animal models are crucial for evaluating the in vivo targeting efficacy and clearance profile of radiolabeled this compound.

-

Implant PSMA-positive tumor cells (e.g., LNCaP) subcutaneously into immunocompromised mice.

-

Once tumors reach a suitable size, inject the radiolabeled this compound intravenously via the tail vein.

-

At various time points post-injection (e.g., 1, 4, 24 hours), euthanize the animals.

-

Dissect major organs and the tumor.

-

Weigh the tissues and measure the radioactivity in a gamma counter.

-

Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for the development and evaluation of a this compound-based radiopharmaceutical.

Caption: A typical workflow for the preclinical evaluation of this compound.

Conclusion

This compound represents a robust and adaptable platform for the development of PSMA-targeted radiopharmaceuticals. Its favorable chemical properties, including high binding affinity and efficient radiolabeling, have established it as a valuable tool in the diagnosis and staging of prostate cancer. The detailed protocols and compiled data within this guide are intended to support researchers and drug development professionals in the further exploration and application of this promising class of molecules.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Synthesis and Evaluation of 99mTc-Labeled PSMA-Targeted Tracers Based on the Lys-Urea-Aad Pharmacophore for Detecting Prostate Cancer with Single Photon Emission Computed Tomography - PMC [pmc.ncbi.nlm.nih.gov]

- 3. WO2017222362A1 - 99mtc-edda/hynic-ipsma as a radiopharmaceutical for detecting the overexpression of prostate-specific membrane antigen - Google Patents [patents.google.com]

- 4. medchemexpress.com [medchemexpress.com]

The Advent of a SPECT-Based PSMA Imaging Agent: A Technical Guide to the Discovery and Development of [99mTc]Tc-HYNIC-iPSMA

For Immediate Release

In the landscape of prostate cancer diagnostics, the development of Prostate-Specific Membrane Antigen (PSMA)-targeted radiopharmaceuticals has marked a significant leap forward. While Positron Emission Tomography (PET) tracers have largely dominated this space, the emergence of Technetium-99m labeled HYNIC-iPSMA ([99mTc]Tc-HYNIC-iPSMA) has provided a valuable alternative for Single-Photon Emission Computed Tomography (SPECT), enhancing accessibility to PSMA imaging worldwide. This technical guide provides an in-depth overview of the discovery, development, and clinical application of this compound, tailored for researchers, scientists, and drug development professionals.

Introduction: The Rationale for a 99mTc-Labeled PSMA Inhibitor

The overexpression of PSMA in prostate cancer cells has made it an excellent target for molecular imaging. While Gallium-68 (68Ga)-labeled PSMA ligands for PET imaging have demonstrated high sensitivity and specificity, the logistical and cost constraints associated with PET and 68Ga generators have limited their global accessibility.[1] This created a critical need for a PSMA-targeted imaging agent based on the readily available and cost-effective isotope Technetium-99m (99mTc), which is compatible with the widely installed base of SPECT cameras.[1]

The development of [99mTc]Tc-HYNIC-iPSMA aimed to address this gap. The core concept was to conjugate a high-affinity PSMA inhibitor with a chelator suitable for stable 99mTc labeling. HYNIC (6-hydrazinonicotinamide) was selected as the bifunctional chelator due to its efficient and stable coordination of 99mTc.[2][3] The PSMA inhibitor component, iPSMA, is a small molecule designed to bind with high specificity to the enzymatic pocket of PSMA.[4] The resulting compound, this compound, serves as a ligand for the development of a kit-based radiopharmaceutical for SPECT imaging of prostate cancer.

Synthesis and Radiolabeling

The development of a straightforward, kit-based formulation was a key objective for [99mTc]Tc-HYNIC-iPSMA to ensure ease of use and consistent quality in clinical settings.

Experimental Protocol: Kit-Based Radiolabeling of this compound with 99mTc

The radiolabeling of this compound is typically performed using a lyophilized kit formulation. The following protocol is a synthesis of methodologies described in published literature.

Materials:

-

This compound (HYNIC-Glu-Urea-A) lyophilized kit

-

Sodium pertechnetate (Na99mTcO4) from a 99Mo/99mTc generator

-

0.2 M Phosphate buffer (pH 7.0)

-

Sterile, pyrogen-free water for injection

-

Block heater or boiling water bath

-

Radio-TLC or HPLC system for quality control

Procedure:

-

Reconstitution: Aseptically add 1.0 mL of 0.2 M phosphate buffer (pH 7.0) to the lyophilized this compound kit vial.

-

Addition of Pertechnetate: To the reconstituted vial, add 1.0 mL of a sterile, bacterial endotoxin-free solution of sodium pertechnetate (typically 555-2220 MBq).

-

Incubation: Securely cap the vial and incubate it in a block heater at 95-100°C for 10-15 minutes.

-

Cooling: After incubation, allow the vial to cool to room temperature.

-

Quality Control: Determine the radiochemical purity of the final [99mTc]Tc-HYNIC-iPSMA solution using radio-TLC or HPLC. The radiochemical purity should be no less than 95%. The final product is an aqueous, transparent solution with a pH of 6.5-7.5, ready for intravenous administration.

The following diagram illustrates the general workflow for the kit-based radiolabeling of this compound.

Caption: Workflow for the kit-based preparation of [99mTc]Tc-HYNIC-iPSMA.

Preclinical Evaluation

Preclinical studies were crucial in establishing the initial safety, specificity, and in vivo characteristics of [99mTc]Tc-HYNIC-iPSMA.

In Vitro Studies

In vitro experiments using prostate cancer cell lines confirmed the specific binding and internalization of [99mTc]Tc-HYNIC-iPSMA in PSMA-expressing cells.

In Vivo Studies in Xenograft Models

Preclinical studies in mice bearing prostate cancer xenografts demonstrated a high and stable tumor uptake of [99mTc]Tc-HYNIC-iPSMA that was dependent on PSMA expression. Notably, there was minimal accumulation in non-target organs.

| Parameter | Result | Reference |

| Tumor Uptake (%ID/g at 3h) | 9.84 ± 2.63 | |

| Non-Target Organ Uptake (%ID/g at 1h) | < 2 |

Clinical Development and Performance

Following promising preclinical results, [99mTc]Tc-HYNIC-iPSMA has been evaluated in several clinical studies, including the global NOBLE registry, to assess its safety, biodistribution, and diagnostic efficacy in patients with prostate cancer.

Safety and Biodistribution

In human subjects, [99mTc]Tc-HYNIC-iPSMA has been shown to be safe, with no adverse events reported in the interim results of the NOBLE registry. The radiotracer exhibits physiological uptake in the kidneys, liver, spleen, lacrimal and salivary glands, and shows clearance through both the renal and hepatic systems.

Diagnostic Performance

Clinical studies have demonstrated the high detection rates of [99mTc]Tc-HYNIC-iPSMA SPECT imaging for biochemically recurrent prostate cancer. The detection rate is correlated with serum Prostate-Specific Antigen (PSA) levels.

| PSA Level (ng/mL) | Detection Rate (%) | Reference |

| 0 - 2 | 16.6 | |

| > 2 - 10 | 83.3 | |

| > 10 | 89.2 | |

| Overall | 77.5 | **** |

Impact on Patient Management

A significant finding from the NOBLE registry is the clinical utility of [99mTc]Tc-HYNIC-iPSMA imaging. In an interim analysis of 40 patients, imaging results led to a change in patient management in 42.5% of cases. This underscores the potential of this agent to guide treatment decisions.

The logical relationship between patient characteristics, imaging results, and clinical impact is depicted in the following diagram.

Caption: Logical flow from patient selection to clinical impact of imaging.

Conclusion and Future Directions

[99mTc]Tc-HYNIC-iPSMA has emerged as a reliable and valuable radiopharmaceutical for the detection of PSMA-positive prostate cancer using SPECT imaging. Its straightforward, kit-based preparation offers a significant advantage in terms of accessibility and ease of use compared to PET agents. Clinical data have demonstrated its safety and efficacy, with a notable impact on patient management.

Future research will likely focus on expanding the clinical evidence base through larger, long-term studies to further solidify its role in various stages of prostate cancer management. Additionally, the core this compound molecule could be explored for theranostic applications by labeling it with therapeutic radionuclides, opening new avenues for targeted radiotherapy.

References

- 1. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Clinical evaluation of [99mTc]Tc-PSMA-P1: a promising SPECT radiotracer for prostate cancer imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Real world experience with [99mTc]Tc-HYNIC-iPSMA SPECT prostate cancer detection: interim results from the global NOBLE registry - PMC [pmc.ncbi.nlm.nih.gov]

The Core Principle of HYNIC-iPSMA in Tumor Imaging: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prostate-Specific Membrane Antigen (PSMA) has emerged as a pivotal biomarker in the landscape of oncology, particularly for prostate cancer. Its overexpression on the surface of prostate cancer cells, and in the neovasculature of various other solid tumors, presents a unique target for diagnostic imaging and targeted radionuclide therapy. This technical guide delves into the core principles of one such PSMA-targeting agent, HYNIC-iPSMA, a radiopharmaceutical that has demonstrated significant promise in tumor imaging. This document provides a comprehensive overview of its mechanism of action, quantitative data from preclinical and clinical studies, detailed experimental protocols, and the underlying signaling pathways influenced by PSMA.

The Principle of this compound: A Dual-Functionality Ligand

This compound is a meticulously designed small molecule that consists of two primary functional components: the inhibitor of Prostate-Specific Membrane Antigen (iPSMA) and 6-hydrazinonicotinamide (HYNIC).[1][2] This dual structure is the cornerstone of its efficacy in tumor imaging.

-

iPSMA (Inhibitor of Prostate-Specific Membrane Antigen): This component is a high-affinity ligand that specifically binds to the enzymatic active site of PSMA.[1][2] The iPSMA portion, often a glutamate-urea-lysine or similar motif, ensures that the radiopharmaceutical selectively accumulates in tissues with high PSMA expression, primarily cancerous lesions.

-

HYNIC (6-hydrazinonicotinamide): HYNIC serves as a versatile bifunctional chelator.[1] Its primary role is to securely bind a diagnostic radionuclide, most commonly Technetium-99m (99mTc). The resulting 99mTc-HYNIC-iPSMA complex allows for non-invasive visualization of PSMA-expressing tumors using Single Photon Emission Computed Tomography (SPECT).

The addition of the HYNIC chemical group also enhances the molecule's lipophilicity, which is believed to improve its coupling to the hydrophobic sites of the PSMA protein, thereby facilitating specific accumulation in PSMA-positive tumors.

Quantitative Data Summary

The performance of a radiopharmaceutical is critically evaluated through quantitative metrics. The following tables summarize key data for this compound from various studies.

Table 1: In Vitro Binding Affinity of this compound

| Cell Line | IC50 (nM) | Reference |

| LNCaP | 2.9 ± 0.7 | |

| LNCaP | 3.11 |

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: Preclinical Biodistribution of 99mTc-EDDA/HYNIC-iPSMA in LNCaP Tumor-Bearing Mice

| Organ/Tissue | % Injected Dose per Gram (%ID/g) at 1 hour | % Injected Dose per Gram (%ID/g) at 3 hours | Reference |

| Blood | < 2% | - | |

| Liver | < 2% | - | |

| Spleen | < 2% | - | |

| Kidneys | - | - | |

| Tumor | - | 9.84 ± 2.63 | |

| Tumor | 8.7 ± 1.3 | - |

%ID/g represents the percentage of the total injected radioactive dose that accumulates in each gram of tissue.

Table 3: Clinical Performance of 99mTc-HYNIC-iPSMA SPECT in Prostate Cancer Patients

| Metric | Value | Patient Cohort | Reference |

| Overall Detection Rate | 77.5% (31/40) | 40 patients from 6 countries | |

| Detection Rate (PSA 0-2 ng/mL) | 16.6% (1/6) | 40 patients from 6 countries | |

| Detection Rate (PSA >2-10 ng/mL) | 83.3% (5/6) | 40 patients from 6 countries | |

| Detection Rate (PSA >10 ng/mL) | 89.2% (25/28) | 40 patients from 6 countries | |

| Change in Patient Management | 42.5% (17/40) | 40 patients from 6 countries | |

| Radiochemical Purity | > 99% | - |

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the evaluation of this compound.

Synthesis and Radiolabeling of 99mTc-EDDA/HYNIC-iPSMA

This protocol describes a common method for the preparation of 99mTc-EDDA/HYNIC-iPSMA.

Materials:

-

This compound precursor

-

Ethylenediamine-N,N'-diacetic acid (EDDA) solution (e.g., 20 mg/mL in 0.1 M NaOH)

-

Tricine solution (e.g., 40 mg/mL in 0.2 M PBS, pH 6.0)

-

Stannous chloride (SnCl₂) solution (e.g., 1 mg/mL in 0.1 M HCl)

-

Sodium pertechnetate (Na99mTcO₄) solution

-

0.2 M Phosphate Buffer Solution (PBS), pH 7.0

-

Sterile, pyrogen-free water for injection

-

Heating block or water bath

-

Instant thin-layer chromatography (ITLC) system for quality control

Procedure:

-

In a sterile vial, combine the following reagents in the specified order:

-

10 mg of this compound

-

0.5 mL of EDDA solution

-

0.5 mL of Tricine solution

-

25 µL of SnCl₂ solution

-

-

Reconstitute the mixture with 1110 to 2220 MBq of Na99mTcO₄.

-

Add 1.0 mL of 0.2 M phosphate buffer solution (pH 7.0).

-

Incubate the reaction vial in a heating block or boiling water bath at 95-100°C for 15-20 minutes.

-

Allow the vial to cool to room temperature.

-

Perform quality control to determine the radiochemical purity using an ITLC system. The radiochemical purity should typically be greater than 90-95%.

In Vitro Cell Binding Assay (Competitive)

This assay is used to determine the binding affinity (IC50) of non-radiolabeled this compound.

Materials:

-

PSMA-positive cells (e.g., LNCaP human prostate cancer cells)

-

Cell culture medium and supplements

-

Binding buffer (e.g., Tris-based buffer with salts and BSA)

-

Radiolabeled competitor (e.g., a known 125I-labeled PSMA inhibitor)

-

Non-radiolabeled this compound (as the test compound)

-

Multi-well cell culture plates (e.g., 24-well or 96-well)

-

Gamma counter

Procedure:

-

Cell Seeding: Seed PSMA-positive cells in multi-well plates and allow them to adhere and grow to a confluent monolayer.

-

Preparation of Reagents:

-

Prepare a stock solution of the radiolabeled competitor at a known concentration.

-

Prepare serial dilutions of the non-radiolabeled this compound in binding buffer to create a range of concentrations.

-

-

Assay Incubation:

-

Wash the cell monolayers with cold binding buffer.

-

To each well, add a fixed concentration of the radiolabeled competitor.

-

Add increasing concentrations of the non-radiolabeled this compound to the wells. Include wells for total binding (only radiolabeled competitor) and non-specific binding (radiolabeled competitor plus a large excess of a known non-labeled PSMA inhibitor).

-

Incubate the plate at a specific temperature (e.g., 4°C or 37°C) for a defined period to reach equilibrium.

-

-

Washing and Lysis:

-

Aspirate the incubation medium and wash the cells multiple times with cold binding buffer to remove unbound radioactivity.

-

Lyse the cells using a suitable lysis buffer (e.g., NaOH or a detergent-based buffer).

-

-

Quantification:

-

Collect the cell lysates and measure the radioactivity in a gamma counter.

-

-

Data Analysis:

-

Calculate the percentage of specific binding at each concentration of the non-radiolabeled this compound.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value by non-linear regression analysis of the resulting dose-response curve.

-

In Vitro Cellular Internalization Assay

This assay quantifies the amount of radiolabeled this compound that is internalized by cells.

Materials:

-

PSMA-positive cells (e.g., LNCaP cells)

-

Cell culture medium and supplements

-

99mTc-HYNIC-iPSMA

-

Acid wash buffer (e.g., glycine-HCl, pH 2.5) to strip surface-bound radioactivity

-

Lysis buffer (e.g., 1 M NaOH)

-

Multi-well cell culture plates

-

Gamma counter

Procedure:

-

Cell Seeding: Seed PSMA-positive cells in multi-well plates and allow them to grow to confluence.

-

Incubation:

-

Wash the cells with binding buffer.

-

Add a known concentration of 99mTc-HYNIC-iPSMA to the cells.

-

Incubate at 37°C for various time points (e.g., 15, 30, 60, 120 minutes) to allow for internalization.

-

-

Separation of Surface-Bound and Internalized Fractions:

-

At each time point, place the plates on ice to stop internalization.

-

Collect the supernatant containing the unbound radiotracer.

-

Wash the cells with cold PBS.

-

Add the acid wash buffer and incubate for a short period (e.g., 5-10 minutes) to remove the surface-bound radioactivity. Collect this fraction.

-

Wash the cells again with PBS.

-

Lyse the cells with the lysis buffer to release the internalized radioactivity. Collect this fraction.

-

-

Quantification:

-

Measure the radioactivity in the supernatant, acid wash, and cell lysate fractions using a gamma counter.

-

-

Data Analysis:

-

Calculate the percentage of internalized radioactivity relative to the total cell-associated radioactivity (surface-bound + internalized) at each time point.

-

Plot the percentage of internalization over time.

-

In Vivo Tumor Imaging Protocol

This protocol outlines the general procedure for SPECT imaging in tumor-bearing animal models.

Materials:

-

Tumor-bearing animals (e.g., nude mice with LNCaP xenografts)

-

99mTc-HYNIC-iPSMA

-

SPECT/CT scanner

-

Anesthesia (e.g., isoflurane)

Procedure:

-

Animal Preparation: Anesthetize the tumor-bearing animal.

-

Radiotracer Administration: Administer a known amount of 99mTc-HYNIC-iPSMA intravenously (e.g., via the tail vein). The typical injected dose for mice is in the range of 5-10 MBq.

-

Image Acquisition:

-

At predetermined time points post-injection (e.g., 1, 2, 4, and 24 hours), place the anesthetized animal in the SPECT/CT scanner.

-

Acquire whole-body planar and SPECT images.

-

A low-dose CT scan is typically acquired for anatomical co-registration and attenuation correction.

-

-

Image Analysis:

-

Reconstruct the SPECT and CT images.

-

Fuse the SPECT and CT images to visualize the biodistribution of the radiotracer in the context of the animal's anatomy.

-

Draw regions of interest (ROIs) over the tumor and various organs to quantify the radioactivity uptake, often expressed as %ID/g.

-

-

Ex Vivo Biodistribution (Optional but Recommended):

-

After the final imaging session, euthanize the animal.

-

Dissect the tumor and major organs.

-

Weigh each tissue and measure the radioactivity using a gamma counter.

-

Calculate the %ID/g for each tissue to confirm the imaging findings.

-

PSMA-Related Signaling Pathways

The role of PSMA extends beyond being a mere surface antigen for targeted imaging. Emerging evidence indicates that PSMA actively participates in cellular signaling pathways that are crucial for prostate cancer progression. The binding of ligands like iPSMA can potentially modulate these pathways.

The PSMA-Mediated Switch from MAPK to PI3K-AKT Signaling

In prostate cancer cells, PSMA expression can orchestrate a critical shift in signaling from the mitogen-activated protein kinase (MAPK) pathway to the phosphoinositide 3-kinase (PI3K)-AKT pathway. This switch is believed to promote a more aggressive, pro-survival phenotype.

Mechanism:

-

In the absence of high PSMA expression: A complex is formed between β1-integrin, the scaffolding protein RACK1, and the insulin-like growth factor 1 receptor (IGF-1R). This complex primarily activates the MAPK/ERK pathway, which is associated with cell proliferation.

-

With high PSMA expression: PSMA interacts with RACK1, disrupting the formation of the β1-integrin-RACK1-IGF-1R complex. This disruption redirects the signaling cascade towards the PI3K-AKT pathway, a key driver of cell survival, growth, and therapeutic resistance.

PSMA-mediated signaling switch from MAPK to PI3K-AKT pathway.

PSMA and Glutamate-Mediated PI3K-AKT Activation

Another mechanism by which PSMA influences the PI3K-AKT pathway is through its enzymatic activity. PSMA is a carboxypeptidase that cleaves N-acetyl-aspartyl-glutamate (NAAG) into N-acetyl-aspartate and glutamate. The released glutamate can then act as a signaling molecule.

Mechanism:

-

PSMA on the surface of prostate cancer cells cleaves its substrates, leading to the release of glutamate into the tumor microenvironment.

-

This extracellular glutamate can then activate metabotropic glutamate receptors (mGluRs) on the cancer cells.

-

Activation of mGluRs, in turn, triggers the downstream PI3K-AKT signaling cascade, promoting cell survival and proliferation.

PSMA-mediated activation of PI3K-AKT signaling via glutamate.

Conclusion

This compound represents a significant advancement in the molecular imaging of PSMA-expressing tumors. Its high binding affinity, favorable biodistribution, and proven clinical utility make it a valuable tool for the diagnosis and staging of prostate cancer. The ability to radiolabel this compound with 99mTc enhances its accessibility for SPECT imaging, providing a cost-effective and widely available alternative to PET-based agents. Furthermore, a deeper understanding of the intricate role of PSMA in cellular signaling pathways opens new avenues for therapeutic interventions. As research continues, the principles embodied by this compound will undoubtedly contribute to the development of next-generation theranostic agents, further personalizing and improving the management of cancer.

References

HYNIC-iPSMA: A Technical Guide to a High-Affinity Ligand for Prostate-Specific Membrane Antigen

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of HYNIC-iPSMA, a potent ligand for the Prostate-Specific Membrane Antigen (PSMA). PSMA is a well-validated biomarker and therapeutic target for prostate cancer, and this compound has emerged as a critical component in the development of radiopharmaceuticals for both diagnostic imaging and targeted therapy. This document details the chemistry, binding characteristics, experimental protocols, and relevant signaling pathways associated with this compound.

Introduction to this compound

This compound is a conjugate molecule composed of two key functional units: an inhibitor of Prostate-Specific Membrane Antigen (iPSMA) and a hydrazinonicotinamide (HYNIC) chelator.[1][2][3] The iPSMA component is a urea-based small molecule, typically featuring a Lys-urea-Glu or similar pharmacophore, which provides high affinity and specificity for the enzymatic active site of PSMA.[4] The HYNIC moiety serves as a versatile chelator for radiolabeling with various radionuclides, most notably Technetium-99m (99mTc), which is widely available and suitable for Single Photon Emission Computed Tomography (SPECT) imaging.[4] This combination allows for the targeted delivery of a radioactive payload to PSMA-expressing prostate cancer cells.

Chemical Structure and Synthesis

The fundamental structure of this compound involves the covalent linkage of the HYNIC chelator to the iPSMA pharmacophore. A representative chemical structure is depicted in the diagram below. The synthesis is typically achieved through solid-phase peptide synthesis methodologies.

Caption: General chemical structure of this compound.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound and its radiolabeled counterparts, providing a comparative overview of its performance.

Table 1: In Vitro Binding Affinity of this compound Conjugates

| Compound | Cell Line | Assay Type | IC50 (nM) | Kd (nM) | Bmax (pmol/mg) | Reference |

| This compound | LNCaP | Competitive Binding | 79.5 | - | - | |

| 99mTc-HYNIC-PSMA-T4 | LNCaP | Saturation Binding | - | 5.47 | 9533 | |

| This compound | LNCaP | Competitive Binding | 3.11 (Ki) | - | - | |

| [99mTc]Tc-T-M2 | LNCaP | Saturation Binding | - | 5.42 | - |

Table 2: In Vivo Biodistribution of 99mTc-HYNIC-iPSMA in LNCaP Xenograft Models (%ID/g)

| Organ | 1 h post-injection | 2 h post-injection | 3 h post-injection | Reference |

| Blood | - | - | < 2% | |

| Tumor | 5.40 - 18.8 | 19.45 ± 2.14 | 9.84 ± 2.63 | |

| Kidneys | - | 49.06 ± 9.20 | - | |

| Liver | - | - | < 2% | |

| Spleen | - | - | < 2% | |

| Salivary Glands | - | - | < 2% |

Table 3: Radiochemical Data for 99mTc-HYNIC-iPSMA

| Parameter | Value | Reference |

| Radiochemical Purity | > 95% | |

| Stability in Human Serum | Stable up to 24 h |

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

Radiolabeling of this compound with Technetium-99m

The radiolabeling of this compound with 99mTc is a critical step for its use as a SPECT imaging agent. The following protocol is a generalized procedure based on common practices.

Caption: Workflow for 99mTc-labeling of this compound.

Detailed Protocol:

-

Preparation: A lyophilized kit containing this compound, a reducing agent (e.g., stannous chloride), and coligands (e.g., EDDA, tricine) is typically used.

-

Reconstitution: The kit is reconstituted with a sterile, pyrogen-free solution of sodium pertechnetate (Na99mTcO4) obtained from a 99Mo/99mTc generator.

-

Incubation: The mixture is incubated at a specific temperature (e.g., 90°C) for a defined period (e.g., 15 minutes) to facilitate the chelation of 99mTc by the HYNIC moiety.

-

Quality Control: The radiochemical purity of the final product is assessed using techniques such as instant thin-layer chromatography (ITLC) or high-performance liquid chromatography (HPLC) to separate the radiolabeled compound from free pertechnetate and other impurities. A radiochemical purity of >95% is generally required for clinical use.

-

Purification (if necessary): If the radiochemical purity is below the acceptable limit, purification may be performed, for instance, by passing the solution through a 0.22 µm filter to remove any colloidal impurities.

In Vitro Cell Binding and Internalization Assay

These assays are crucial for determining the binding affinity and cellular uptake of the radiolabeled ligand in PSMA-expressing cells.

Caption: Workflow for in vitro cell binding and internalization assays.

Detailed Protocol:

-

Cell Culture: PSMA-positive (e.g., LNCaP) and PSMA-negative (e.g., PC-3) prostate cancer cell lines are cultured under standard conditions.

-

Incubation: Cells are incubated with increasing concentrations of 99mTc-HYNIC-iPSMA at 37°C for a specified time. For competition assays, a fixed concentration of the radioligand is co-incubated with increasing concentrations of the non-radiolabeled this compound.

-

Washing: After incubation, the cells are washed with cold buffer to remove unbound radioligand.

-

Cell Lysis and Measurement: The cells are lysed, and the radioactivity associated with the cell lysate is measured using a gamma counter to determine the total amount of bound radioligand.

-

Internalization Assay: To differentiate between membrane-bound and internalized radioligand, an acid wash (e.g., with glycine buffer, pH 2.5) can be performed before cell lysis to strip surface-bound radioactivity. The remaining cell-associated radioactivity represents the internalized fraction.

-

Data Analysis: Saturation binding data are analyzed to determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax). Competitive binding data are used to calculate the half-maximal inhibitory concentration (IC50).

PSMA Signaling Pathway

The binding of ligands to PSMA can modulate intracellular signaling pathways, influencing cancer cell survival and proliferation. PSMA expression has been shown to shift signaling from the MAPK/ERK pathway towards the pro-survival PI3K-AKT pathway.

Caption: PSMA-mediated shift in signaling from MAPK/ERK to PI3K/AKT pathway.

Pathway Description: In cells with low or no PSMA expression, the interaction between IGF-1R, RACK1, and β1-integrin leads to the activation of the FAK-GRB2-ERK1/2 signaling cascade, which is associated with a less aggressive tumor phenotype. However, in the presence of high PSMA expression, PSMA interacts with RACK1, disrupting the aforementioned complex. This disruption redirects signaling through the PI3K-AKT pathway, a key driver of cell survival, proliferation, and tumor progression. Additionally, the enzymatic activity of PSMA can lead to the release of glutamate, which in turn can activate the PI3K pathway through metabotropic glutamate receptors (mGluR). The interplay between PSMA and these signaling pathways is an active area of research, with implications for combination therapies.

Conclusion

This compound is a highly valuable molecular tool for the targeting of PSMA. Its high binding affinity, favorable pharmacokinetics when radiolabeled with 99mTc, and the relative ease of its preparation make it a compelling agent for SPECT imaging of prostate cancer. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals working to advance the diagnosis and treatment of prostate cancer through PSMA-targeted strategies. Further research into the modulation of PSMA-related signaling pathways may open new avenues for therapeutic intervention.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Synthesis and Evaluation of 99mTc-Labeled PSMA-Targeted Tracers Based on the Lys-Urea-Aad Pharmacophore for Detecting Prostate Cancer with Single Photon Emission Computed Tomography - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of HYNIC in Radiolabeling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The field of nuclear medicine relies on the precise delivery of radionuclides to target tissues for diagnostic imaging and therapeutic applications. This is achieved through the use of radiopharmaceuticals, which consist of a targeting biomolecule, a radioactive isotope, and a crucial linking component known as a bifunctional chelator. Among these, 6-hydrazinonicotinamide (HYNIC) has emerged as a cornerstone for the radiolabeling of peptides, antibodies, and other biomolecules, particularly with Technetium-99m (99mTc), the most widely used radionuclide in diagnostic imaging.[1][2] This technical guide provides an in-depth exploration of the HYNIC chelator, its mechanism of action, experimental protocols, and key data to inform its effective use in radiopharmaceutical development.

The HYNIC Chelator: Structure and Mechanism

Succinimidyl-6-hydrazinonicotinate acetone hydrazone (S-HYNIC) is an amino-reactive reagent that facilitates the incorporation of a hydrazine moiety onto biomolecules.[3] This is typically achieved by reacting the N-hydroxysuccinimide (NHS) ester of HYNIC with primary amine groups (e.g., lysine residues) on a peptide or protein.[4][5] The HYNIC moiety itself is not a strong chelator and can coordinate to a radiometal in either a monodentate or bidentate fashion.

The true utility of HYNIC in radiolabeling, especially with 99mTc, lies in its role as a "scaffold" that requires the presence of co-ligands to complete and stabilize the coordination sphere of the radiometal. This ternary ligand system, often involving co-ligands like tricine and ethylenediaminediacetic acid (EDDA), allows for the formation of stable 99mTc complexes under mild conditions, preserving the biological activity of the conjugated biomolecule. The choice of co-ligand can significantly influence the stability, lipophilicity, and in vivo biodistribution of the resulting radiopharmaceutical.

Quantitative Data on HYNIC Radiolabeling

The efficiency and stability of radiolabeling with HYNIC are critical parameters in the development of a successful radiopharmaceutical. The following tables summarize key quantitative data from various studies.

Table 1: Radiolabeling Efficiency and Purity

| Biomolecule | Radionuclide | Co-ligand(s) | Radiolabeling Efficiency / Radiochemical Purity (%) | Reference(s) |

| Nanogastrin | 99mTc | Tricine | >99% | |

| HYNIC-conjugated peptides | 99mTc | Tricine/TPPTS | >95% | |

| HYNIC-Chlorin | 99mTc | Tricine/EDDA | >82% (optimized) | |

| J18 Peptide | 99mTc | Tricine | >99% | |

| J18 Peptide | 99mTc | Tricine/EDDA | >99% | |

| HYNIC-Bombesin | 188Re | EDDA | >95% | |

| PSMA Ligands | 99mTc | Not specified | >90% (for 2 of 5 ligands) | |

| HYNICNM | 99mTc | Tricine/TPPTS | >95% | |

| HYNICNM | 99mTc | Tricine/TPPMS | >95% |

Table 2: Stability of HYNIC-Radiolabeled Conjugates

| Biomolecule | Radionuclide | Conditions | Stability (%) | Reference(s) |

| Nanogastrin | 99mTc | PBS, 4 hours | >97% | |

| HYNIC-Bombesin | 188Re | PBS (4°C) and human serum (37°C), 24 hours | >95% | |

| HYNICNM | 99mTc | Saline (RT) and mouse serum (37°C), 6 hours | No obvious decomposition | |

| Minigastrin Analogs | 99mTc | Human serum, 24 hours | >95% |

Table 3: Specific Activity of HYNIC-Radiolabeled Conjugates

| Biomolecule | Radionuclide | Co-ligand(s) | Specific Activity | Reference(s) |

| J18 Peptide | 99mTc | Tricine | 18-38 GBq/mg | |

| J18 Peptide | 99mTc | Tricine/EDDA | 43.4 GBq/mg | |

| Somatostatin Analogues | 99mTc | Various | >1 Ci/µmol |

Experimental Protocols

Detailed and reproducible experimental protocols are essential for successful radiolabeling. Below are representative methodologies for HYNIC conjugation and subsequent radiolabeling.

General Protocol for HYNIC Conjugation to a Biomolecule

This protocol describes the initial step of attaching the HYNIC chelator to a biomolecule containing primary amines.

-

Biomolecule Preparation: Dissolve the biomolecule (e.g., peptide, antibody) in a suitable buffer, typically a phosphate buffer with a pH of 8.0.

-

S-HYNIC Solution Preparation: Prepare a stock solution of S-HYNIC in an anhydrous organic solvent such as dimethylformamide (DMF).

-

Conjugation Reaction: Add a molar excess of the S-HYNIC solution to the biomolecule solution. The reaction mixture is typically incubated for a specific period (e.g., 2 hours) at room temperature.

-

Purification: Remove excess, unreacted S-HYNIC and byproducts from the HYNIC-conjugated biomolecule using a suitable method such as size-exclusion chromatography (e.g., Sephadex G-25) or dialysis.

-

Quantification: Determine the number of HYNIC molecules incorporated per biomolecule (molar substitution ratio) using a colorimetric assay with 2-sulfobenzaldehyde.

General Protocol for 99mTc Radiolabeling of a HYNIC-Conjugated Biomolecule

This protocol outlines the radiolabeling of the HYNIC-biomolecule conjugate with 99mTc.

-

Reagent Preparation:

-

Prepare a solution of the HYNIC-conjugated biomolecule in a suitable buffer (e.g., 0.5 M ammonium acetate, pH 6).

-

Prepare a solution of the co-ligand(s) (e.g., tricine, EDDA) in the same or a compatible buffer.

-

Prepare a fresh solution of a reducing agent, typically stannous chloride (SnCl2·2H2O), in a dilute acid (e.g., 0.1 N HCl).

-

-

Reaction Mixture Assembly:

-

In a sterile vial, combine the HYNIC-conjugated biomolecule, the co-ligand solution(s), and the stannous chloride solution.

-

Add the desired amount of 99mTc-pertechnetate (99mTcO4-) from a 99Mo/99mTc generator.

-

-

Incubation: Incubate the reaction mixture at a specific temperature and for a defined duration. Common conditions include room temperature for 30 minutes or heating at 80-100°C for 10-30 minutes.

-

Quality Control:

-

Determine the radiochemical purity of the final product using methods such as instant thin-layer chromatography (ITLC) and/or radio-high-performance liquid chromatography (radio-HPLC).

-

Common mobile phases for ITLC include PBS and a mixture of acetonitrile and water.

-

-

Purification (if necessary): If significant radiochemical impurities are present, purify the radiolabeled product using methods like C18 Sep-Pak cartridge chromatography.

Visualizing the HYNIC Radiolabeling Process and Structure

Diagrams can provide a clear conceptual understanding of the complex processes involved in HYNIC radiolabeling.

Caption: Workflow of HYNIC-mediated radiolabeling.

Caption: Coordination of 99mTc with HYNIC and co-ligands.

Conclusion

The HYNIC chelator represents a versatile and robust platform for the development of 99mTc-labeled radiopharmaceuticals. Its well-established chemistry, coupled with the flexibility afforded by the use of various co-ligands, allows for the creation of stable, high-purity radiolabeled biomolecules for a wide range of diagnostic imaging applications. A thorough understanding of the principles of HYNIC conjugation, radiolabeling conditions, and quality control measures, as outlined in this guide, is paramount for researchers and drug development professionals seeking to leverage this powerful tool in the advancement of nuclear medicine.

References

Preclinical Evaluation of HYNIC-iPSMA in Cancer Models: A Technical Guide

Introduction

Prostate-Specific Membrane Antigen (PSMA) has emerged as a crucial biomarker for the diagnosis and treatment of prostate cancer due to its significant overexpression in the majority of prostate cancer cells. This has led to the development of various PSMA-targeted radiopharmaceuticals. Among these, Technetium-99m labeled HYNIC-iPSMA ([99mTc]Tc-HYNIC-iPSMA) has garnered considerable attention as a promising agent for Single-Photon Emission Computed Tomography (SPECT) imaging. Its kit-based formulation offers a practical and cost-effective alternative to PET radiotracers, potentially increasing global access to PSMA imaging.[1][2][3]

This technical guide provides an in-depth overview of the preclinical evaluation of this compound in various cancer models, focusing on quantitative data, experimental protocols, and the underlying mechanisms of action.

Data Presentation

The preclinical and clinical performance of [99mTc]Tc-HYNIC-iPSMA has been quantified across several studies. The following tables summarize key data points for easy comparison.

Table 1: In Vitro Binding Affinity

| Compound | Cell Line | IC50 (nM) | Reference |

| This compound | LNCaP (PSMA-positive) | 2.9 ± 0.7 | [4] |

| Ligand T (HYNIC-derived) | LNCaP (PSMA-positive) | 2.23 | [5] |

Table 2: In Vivo Biodistribution in LNCaP Xenograft Models (%ID/g)

| Organ | 2 hours post-injection | 3 hours post-injection | Reference |

| Tumor | 8.7 ± 1.3 | 9.84 ± 2.63 | |

| Blood | - | < 2% (at 1h) | |

| Kidneys | High | High | |

| Liver | Low | < 2% (at 1h) | |

| Spleen | Low | < 2% (at 1h) |

Table 3: Clinical SPECT Imaging Detection Rates in Patients with Recurrent Prostate Cancer

| PSA Level (ng/mL) | Detection Rate (%) | Reference |

| 0 - 2 | 16.6 | |

| > 0.2 to 2 | 48.6 | |

| > 2 - 5 | 85.1 | |

| > 2 - 10 | 83.3 | |

| > 5 - 10 | 92.1 | |

| > 10 | 89.2 - 96.3 | |

| Overall | 77.5 - 80.3 |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical findings. The following sections outline the key experimental protocols for the evaluation of [99mTc]Tc-HYNIC-iPSMA.

Radiolabeling of this compound

The preparation of [99mTc]Tc-HYNIC-iPSMA is typically achieved through a straightforward kit-based method.

-

Reconstitution: A lyophilized kit containing the this compound precursor, a coligand such as ethylenediamine-N,N'-diacetic acid (EDDA) and Tricine, and a reducing agent like stannous chloride (SnCl2) is used.

-

Buffer Addition: The kit is first reconstituted with a phosphate buffer solution (e.g., 1.0 mL of 0.2 M phosphate buffer, pH 7.0).

-

Radiotracer Addition: A sterile, pyrogen-free solution of Sodium Pertechnetate ([99mTc]NaTcO₄), eluted from a 99Mo/99mTc generator, is added to the vial. The typical activity ranges from 1110 to 2220 MBq.

-

Incubation: The mixture is incubated in a block heater at 95°C or in boiling water for 10-15 minutes.

-

Quality Control: The radiochemical purity of the final product is assessed using radio-Thin Layer Chromatography (radio-TLC) or High-Performance Liquid Chromatography (HPLC). A radiochemical purity of not less than 95% is required for clinical use.

In Vitro Cell Binding and Internalization Assays

These assays are performed to confirm the specific binding of [99mTc]Tc-HYNIC-iPSMA to PSMA-expressing cells.

-

Cell Culture: PSMA-positive human prostate cancer cells (e.g., LNCaP) are cultured under standard conditions. PSMA-negative cells (e.g., PC3) can be used as a negative control.

-

Binding Assay: Cells are incubated with [99mTc]Tc-HYNIC-iPSMA at 37°C for a specified time (e.g., 1 hour).

-

Specificity (Blocking) Studies: To demonstrate receptor-specific binding, a parallel experiment is conducted where cells are co-incubated with an excess of a non-radiolabeled PSMA inhibitor.

-

Internalization Assay: After incubation, the medium is removed, and the cells are washed. The radioactivity bound to the cell surface is stripped, and the internalized radioactivity is measured using a gamma counter.

Animal Models

Xenograft models are commonly used to evaluate the in vivo behavior of [99mTc]Tc-HYNIC-iPSMA.

-

Animal Strain: Immunocompromised mice, such as athymic nude mice, are used.

-

Tumor Induction: LNCaP cells are subcutaneously injected into the flanks of the mice. Tumors are allowed to grow to a suitable size for imaging and biodistribution studies.

Biodistribution Studies

These studies quantify the uptake of the radiotracer in tumors and various organs over time.

-

Injection: Tumor-bearing mice are injected intravenously with a known amount of [99mTc]Tc-HYNIC-iPSMA.

-

Time Points: Animals are euthanized at different time points post-injection (e.g., 1, 2, 4, and 24 hours).

-

Organ Harvesting: Tumors and major organs (blood, heart, lungs, liver, spleen, kidneys, muscle, bone, etc.) are excised, weighed, and the radioactivity is measured in a gamma counter.

-

Data Analysis: The uptake in each organ is calculated as the percentage of the injected dose per gram of tissue (%ID/g).

SPECT/CT Imaging

In vivo imaging is performed to visualize the distribution of the radiotracer.

-

Administration: The radiotracer is administered intravenously to the animal models or human subjects.

-

Imaging: At specific time points (e.g., 2-4 hours post-injection), whole-body planar and SPECT/CT images are acquired using a gamma camera.

-

Image Analysis: The images are analyzed to assess the tumor uptake and the overall biodistribution of the radiotracer. Tumor-to-background ratios are often calculated to evaluate image contrast.

Visualizations

The following diagrams illustrate key processes in the preclinical evaluation of this compound.

Caption: Workflow for the radiosynthesis of [99mTc]Tc-HYNIC-iPSMA.

References

- 1. Real world experience with [99mTc]Tc-HYNIC-iPSMA SPECT prostate cancer detection: interim results from the global NOBLE registry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]

- 3. Biodistribution and Semiquantitative Analysis of 99mTc-HYNIC-PSMA-11in Prostate Cancer Patients: A Retrospective Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 99MTC-EDDA/HYNIC-IPSMA AS A RADIOPHARMACEUTICAL FOR DETECTING THE OVEREXPRESSION OF PROSTATE-SPECIFIC MEMBRANE ANTIGEN - Patent 3486249 [data.epo.org]

- 5. pubs.acs.org [pubs.acs.org]

In Vitro Binding Affinity of HYNIC-iPSMA to PSMA: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro binding characteristics of HYNIC-iPSMA, a key radiopharmaceutical component for imaging and therapy of prostate cancer. The document details the quantitative binding affinity, experimental methodologies for its determination, and visual representations of the associated workflows.

Core Concepts

Prostate-Specific Membrane Antigen (PSMA) is a transmembrane protein that is highly overexpressed in prostate cancer cells, making it an excellent target for diagnostic imaging and targeted radionuclide therapy. This compound is a ligand designed to bind with high affinity and specificity to the enzymatic pocket of PSMA. The HYNIC (hydrazinonicotinamide) chelator allows for the stable coordination of radiometals, most commonly Technetium-99m (99mTc), for SPECT imaging. Understanding the in vitro binding affinity is a critical first step in the preclinical evaluation of this and other PSMA-targeted agents.

Quantitative Binding Affinity Data

The binding affinity of this compound and its radiolabeled counterparts to PSMA has been determined in numerous studies, primarily through competitive and saturation binding assays using PSMA-expressing human prostate cancer cell lines, such as LNCaP. The key parameters to quantify this interaction are the inhibition constant (Ki), the dissociation constant (Kd), and the half-maximal inhibitory concentration (IC50).

| Compound | Assay Type | Cell Line | Radioligand | Ki (nM) | Kd (nM) | IC50 (nM) | Reference |

| This compound | Competitive Binding | LNCaP | [18F]DCFPyL | 3.11 ± 0.76 | - | - | [1][2] |

| 99mTc-EDDA/HYNIC-iPSMA | Saturation Binding | LNCaP cell membranes | 131I-MIP1095 | - | 5.47 | - | [3] |

| This compound | Competitive Binding | LNCaP | - | - | - | 79.5 | [3] |

| This compound | Competition Studies | LNCaP | - | - | - | 2.9 ± 0.7 | [4] |

| [99mTc]Tc-EDDA/HYNIC-iPSMA | Molecular Docking | - | - | - | - | - | |

| [99mTc]Tc-PSMA-GCK01 | Molecular Docking | - | - | - | - | - |

Note: The binding affinity can be influenced by the choice of radiometal, co-ligands (e.g., EDDA, tricine), and the specific experimental conditions. The data presented here is a summary of reported values.

Experimental Protocols

The determination of in vitro binding affinity of this compound to PSMA typically involves two key types of experiments: competitive binding assays and saturation binding assays.

Competitive Binding Assay

This assay measures the ability of the non-radiolabeled ligand (this compound) to compete with a known radioligand for binding to the PSMA receptor.

Objective: To determine the inhibition constant (Ki) of this compound.

Materials:

-

PSMA-expressing cells (e.g., LNCaP)

-

A suitable radioligand that binds to PSMA (e.g., [18F]DCFPyL, 131I-MIP1095)

-

Increasing concentrations of the non-radiolabeled competitor (this compound)

-

Cell culture medium and buffers

-

Filtration apparatus or scintillation counter

Methodology:

-

Cell Preparation: PSMA-expressing cells (e.g., LNCaP) are cultured and seeded in multi-well plates.

-

Incubation: The cells are incubated with a fixed concentration of the radioligand and varying concentrations of the competitor ligand (this compound).

-

Equilibrium: The incubation is carried out for a sufficient time to allow the binding to reach equilibrium.

-

Separation: Unbound radioligand is separated from the cell-bound radioligand, typically by washing the cells.

-

Quantification: The amount of bound radioactivity is measured using a gamma counter or liquid scintillation counter.

-

Data Analysis: The data is plotted as the percentage of specific binding versus the logarithm of the competitor concentration. The IC50 value is determined from this curve, which is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Saturation Binding Assay

This assay is used to determine the density of receptors (Bmax) in a given tissue or cell line and the dissociation constant (Kd) of the radioligand.

Objective: To determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax) for a radiolabeled this compound compound.

Materials:

-

PSMA-expressing cells or cell membranes (e.g., from LNCaP cells)

-

Increasing concentrations of the radiolabeled this compound

-

A high concentration of a non-radiolabeled PSMA inhibitor to determine non-specific binding

-

Buffers and filtration apparatus

Methodology:

-

Incubation: A fixed amount of cell membranes or whole cells is incubated with increasing concentrations of the radiolabeled this compound.

-

Parallel Incubation for Non-specific Binding: A parallel set of incubations is performed in the presence of a high concentration of a non-radiolabeled PSMA inhibitor to determine the non-specific binding.

-

Equilibrium and Separation: Similar to the competitive binding assay, the reaction is allowed to reach equilibrium, and bound and free radioligands are separated.

-

Quantification: The amount of radioactivity in the bound fraction is measured.

-

Data Analysis: Specific binding is calculated by subtracting the non-specific binding from the total binding at each radioligand concentration. The specific binding data is then plotted against the concentration of the radioligand. The Kd and Bmax values are determined by non-linear regression analysis of this saturation curve, typically using a one-site binding model.

Visualizations

Experimental Workflow: Competitive Binding Assay

Caption: Workflow for determining the Ki of this compound.

Experimental Workflow: Saturation Binding Assay

Caption: Workflow for determining the Kd and Bmax of radiolabeled this compound.

Conclusion

The in vitro binding affinity of this compound for PSMA is a critical parameter that underpins its use as a PSMA-targeted imaging agent. The low nanomolar affinity, as demonstrated by various in vitro assays, confirms its potential for high-contrast imaging of PSMA-expressing tumors. The methodologies outlined in this guide provide a standardized framework for the evaluation of this and future generations of PSMA-targeted radiopharmaceuticals.

References

- 1. Synthesis and Evaluation of 99mTc-Labeled PSMA-Targeted Tracers Based on the Lys-Urea-Aad Pharmacophore for Detecting Prostate Cancer with Single Photon Emission Computed Tomography - PMC [pmc.ncbi.nlm.nih.gov]

- 2. preprints.org [preprints.org]

- 3. alliedacademies.org [alliedacademies.org]

- 4. WO2017222362A1 - 99mtc-edda/hynic-ipsma as a radiopharmaceutical for detecting the overexpression of prostate-specific membrane antigen - Google Patents [patents.google.com]

Biodistribution and pharmacokinetics of HYNIC-iPSMA

An In-depth Technical Guide to the Biodistribution and Pharmacokinetics of ⁹⁹ᵐTc-HYNIC-iPSMA

Introduction

This technical guide provides a comprehensive overview of the biodistribution, pharmacokinetics, and experimental protocols associated with [⁹⁹ᵐTc]Tc-HYNIC-iPSMA, intended for researchers, scientists, and drug development professionals.

Mechanism of Action and Molecular Targeting

[⁹⁹ᵐTc]Tc-HYNIC-iPSMA is a radiopharmaceutical composed of two key functional components: the iPSMA (inhibitor of PSMA) moiety and the HYNIC (6-hydrazinonicotinamide) chelator[4]. The iPSMA component, typically a glutamate-urea-lysine motif, binds with high affinity to the extracellular domain of the PSMA protein on prostate cancer cells[5]. The HYNIC component serves as a bifunctional chelator, securely coordinating the gamma-emitting radionuclide ⁹⁹ᵐTc. This allows for in-vivo visualization of PSMA-expressing tissues using SPECT imaging. Following intravenous administration, the agent circulates and accumulates at sites of PSMA expression, primarily prostate tumors and metastases, while unbound agent is cleared from the body.

Experimental Protocols

Radiosynthesis and Quality Control

The preparation of [⁹⁹ᵐTc]Tc-HYNIC-iPSMA is typically performed using lyophilized kit formulations, which simplifies clinical application and ensures reproducibility.

Detailed Protocol:

-

A sterile vial containing a lyophilized mixture of the HYNIC-iPSMA precursor (e.g., 10 µg HYNIC-Glu-Urea-A), a coligand such as EDDA (ethylenediamine-N,N'-diacetic acid), a second coligand like Tricine, and a reducing agent (e.g., stannous chloride) is used.

-

The kit is reconstituted with a sterile, oxidant-free solution of Sodium Pertechnetate (Na⁹⁹ᵐTcO₄), typically 555–2220 MBq.

-

The vial is heated in a block heater or boiling water bath at 95-100°C for approximately 15 minutes.

-

After cooling to room temperature, the final product is an aqueous, transparent solution ready for intravenous administration.

-

Quality Control: Radiochemical purity is assessed using radio-Thin Layer Chromatography (radio-TLC) or High-Performance Liquid Chromatography (HPLC). A purity of ≥95% is required for clinical use.

Clinical Imaging Protocol

Clinical studies follow a standardized procedure for patient administration and imaging acquisition.

Detailed Protocol:

-

Patient Selection: Patients with histologically confirmed prostate cancer are enrolled. Inclusion criteria often relate to biochemical recurrence or initial staging.

-

Administration: A dose of 555-740 MBq (15-20 mCi) of [⁹⁹ᵐTc]Tc-HYNIC-iPSMA is administered intravenously.

-

Uptake Phase: Patients wait for a period of 2 to 4 hours to allow for radiotracer distribution and clearance from non-target tissues.

-

Image Acquisition: Whole-body planar scintigraphy and regional SPECT/CT scans (typically of the chest, abdomen, and pelvis) are performed. Dosimetry studies may involve multiple imaging sessions at various time points (e.g., 0.5, 1, 2, 4, and 8 hours post-injection).

Biodistribution

The biodistribution profile of [⁹⁹ᵐTc]Tc-HYNIC-iPSMA has been characterized in both preclinical and clinical settings. It shows high specific uptake in PSMA-expressing tissues and physiological clearance through the urinary and, to a lesser extent, hepatobiliary systems.

Preclinical Biodistribution

Studies in tumor-bearing mouse models demonstrate high and specific uptake in PSMA-positive tumors with rapid clearance from non-target organs.

Table 1: Preclinical Biodistribution of [⁹⁹ᵐTc]Tc-HYNIC-iPSMA in LNCaP Xenograft Models

| Organ | Uptake (%ID/g ± SD) | Time Point (post-injection) |

|---|---|---|

| Tumor | 9.84 ± 2.63 | 3 hours |

| Tumor | 8.7 ± 1.3 | Not Specified |

| Spleen | 23.4 ± 6.40 | 1 hour |

| Non-target Organs | < 2.0 | 1 hour |

Clinical Biodistribution

In humans, [⁹⁹ᵐTc]Tc-HYNIC-iPSMA shows significant uptake in organs with high physiological PSMA expression, such as the kidneys, salivary glands, and small intestine, as well as in tumor lesions. The primary route of excretion is via the urinary system. Liver uptake is noted to be considerably lower than some other PSMA-targeted agents, which is advantageous for detecting metastases in the abdomen.

Table 2: Semiquantitative Analysis of [⁹⁹ᵐTc]Tc-HYNIC-iPSMA Biodistribution in Patients

| Organ / Tissue | Metric | Value (Mean ± SD) |

|---|---|---|

| Physiological Uptake | ||

| Kidney | SUVmax | Highest uptake among organs |

| Parotid Gland | TBR | 53.7 ± 37.47 |

| Submandibular Gland | SUVmax | High uptake noted |

| Liver | - | Relatively low uptake |

| Spleen | - | Relatively low uptake |

| Tumor Uptake |

| Malignant Lesions | Tumor-to-Background Ratio (TBR) | 9.42 ± 2.62 |

Pharmacokinetics and Dosimetry

Pharmacokinetics